- Preparation of ornithine derivative ammonium salts for treating inflammatory diseases, United States, , ,

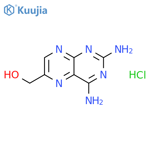

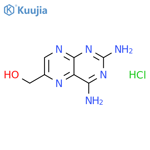

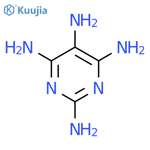

Cas no 945-24-4 (2,4-Pteridinediamine-6-methanol)

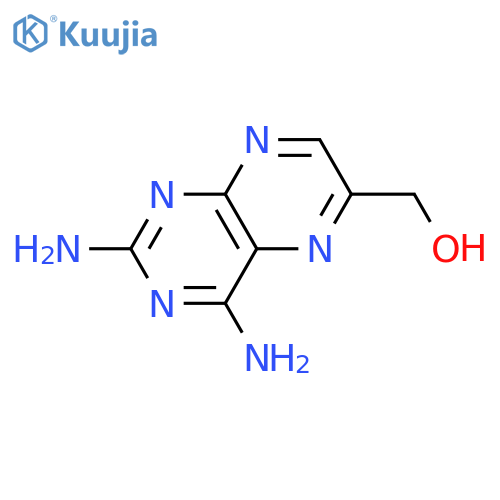

945-24-4 structure

Nome do Produto:2,4-Pteridinediamine-6-methanol

2,4-Pteridinediamine-6-methanol Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,4-Diamino-6-(hydroxymethyl)pteridine

- (2,4-Diamino-6-pteridinyl)methanol

- 2,4-Pteridinediamine-6-methanol

- 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol

- 2,4-Diamino-6-hydroxymethylpteridine

- 2,4-Pteridinediamine

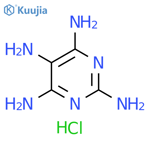

- 2,4-Diamino-6-hydroxymethylpteridine hydrochloride or HBR

- 2,4-DIAMINO-6-PTERIDINEMETHANOL

- 2,4-Diaminopteridine-6-methanol

- 2,4-diaminopteridine-6-ylmethanol

- Semisystone

- (2,4-diaminopteridin-6-yl)methanol

- 6-Pteridinemethanol, 2,4-diamino-

- C7H8N6O

- 1RU16O4RO0

- CYNARAWTVHQHDI-UHFFFAOYSA-N

- DC329

- 6-Hydroxymethyl-2,4-pteridinediamine

- 6-Pteridinemethanol, 2,4-diamino-, monohydrobromide

- (2,4-Diaminopteridin-6-yl)methanol monohydrochloride

- NSC253944

- 2,4-diamino-6-(hydroxymethyl)p

- 2,4-diamino-6-(hydroxymethyl)-pteridine

- 2,4-Diamino-6-pteridinemethanol (ACI)

-

- MDL: MFCD00006711

- Inchi: 1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13)

- Chave InChI: CYNARAWTVHQHDI-UHFFFAOYSA-N

- SMILES: OCC1C=NC2N=C(N)N=C(C=2N=1)N

Propriedades Computadas

- Massa Exacta: 192.07600

- Massa monoisotópica: 192.076

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 7

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 1

- Complexidade: 203

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: 12

- Superfície polar topológica: 124

- XLogP3: -1.7

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.673

- Ponto de ebulição: 560.2°Cat760mmHg

- Ponto de Flash: 292.6°C

- PSA: 123.83000

- LogP: 0.23890

- Solubilidade: Not determined

2,4-Pteridinediamine-6-methanol Informações de segurança

2,4-Pteridinediamine-6-methanol Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Pteridinediamine-6-methanol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB504530-1 g |

(2,4-Diamino-6-pteridinyl)methanol; . |

945-24-4 | 1g |

€81.90 | 2022-08-31 | ||

| TRC | P840095-250mg |

2,4-Pteridinediamine-6-methanol |

945-24-4 | 250mg |

$187.00 | 2023-05-17 | ||

| Chemenu | CM332686-25g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 95%+ | 25g |

$98 | 2024-07-19 | |

| eNovation Chemicals LLC | D109103-5g |

2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE |

945-24-4 | 97% | 5g |

$160 | 2024-05-23 | |

| eNovation Chemicals LLC | D641539-5g |

2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE |

945-24-4 | 95% | 5g |

$900 | 2024-06-05 | |

| Key Organics Ltd | AS-63489-25G |

(2,4-diaminopteridin-6-yl)methanol |

945-24-4 | >95% | 25g |

£354.00 | 2025-02-08 | |

| Enamine | EN300-192043-0.05g |

(2,4-diaminopteridin-6-yl)methanol |

945-24-4 | 95% | 0.05g |

$19.0 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49605-1g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 95% | 1g |

¥97.0 | 2024-07-18 | |

| ChemScence | CS-B0318-100g |

(2,4-Diaminopteridin-6-yl)methanol |

945-24-4 | 100g |

$314.0 | 2022-04-26 | ||

| TRC | P840095-100mg |

2,4-Pteridinediamine-6-methanol |

945-24-4 | 100mg |

$ 119.00 | 2023-09-06 |

2,4-Pteridinediamine-6-methanol Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Acetic acid Solvents: Acetic acid ; 75 °C; 15 min, 75 - 80 °C; 80 °C → 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, 45 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Ammonia Solvents: Methanol , Water ; 24 h, rt

Referência

- Pteridines. Part CXIII. Protection of pteridines, Helvetica Chimica Acta, 2003, 86(1), 1-12

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, < pH 7, rt

Referência

- Antifolate linker-drugs and antibody-drug conjugates, United States, , ,

Synthetic Routes 4

Condições de reacção

Referência

- Phosphinic Acid Pseudopeptides Analogous to Glutamyl-γ-glutamate: Synthesis and Coupling to Pteroyl Azides Leads to Potent Inhibitors of Folylpoly-γ-glutamate Synthetase, Journal of Organic Chemistry, 2001, 66(15), 5146-5154

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Acetic acid Solvents: Water ; rt → 80 °C; 80 °C → 45 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5.3 - 5.6

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5.3 - 5.6

Referência

- Preparation of methotrexate derivatives for treatment of autoimmune disease and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Sodium bicarbonate

Referência

- Preparation of vasculostatic agents and methods of use, World Intellectual Property Organization, , ,

Synthetic Routes 7

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 21 °C

Referência

- Synthesis and Evaluation of Hydrogen Peroxide Sensitive Prodrugs of Methotrexate and Aminopterin for the Treatment of Rheumatoid Arthritis, Journal of Medicinal Chemistry, 2018, 61(8), 3503-3515

Synthetic Routes 9

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Methanol

Referência

- Pteridines. XXXVIII. Synthesis of some 2,4-diamino-6-substituted methylpteridines. New route to pteroic acid, Journal of Organic Chemistry, 1975, 40(16), 2347-51

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Oxygen Solvents: Methanol , Water ; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8

Referência

- A process for preparing 6-(bromomethyl)-2,4-pteridinediamine, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt; 30 min, rt

Referência

- Antifolate-carrying nanoparticles and their use in medicine, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 21 °C

Referência

- Preparation of prodrugs of methotrexate and derivatives thereof activated by reactive oxygen species for use in the treatment of inflammatory diseases and cancer, World Intellectual Property Organization, , ,

Synthetic Routes 16

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Barium chloride Solvents: Water ; 10 min, 100 °C; 100 °C → rt

1.2 Reagents: Sodium acetate , L-Cysteine, hydrochloride, monohydrate , Oxygen Solvents: Water ; 24 h, rt

1.2 Reagents: Sodium acetate , L-Cysteine, hydrochloride, monohydrate , Oxygen Solvents: Water ; 24 h, rt

Referência

- Antimicrobial diaminopteridine derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Barium chloride Solvents: Water

1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water

1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water

Referência

- Process for making dihydrofolate reductase inhibitor γ-methylene-10-deazaaminopterin, World Intellectual Property Organization, , ,

2,4-Pteridinediamine-6-methanol Raw materials

- 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:4)

- Dihydroxyacetone

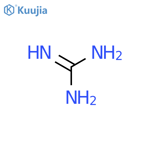

- Guanidine

- 6-Pteridinemethanol, 2,4-diamino-, hydrochloride

- 2-Pyrazinecarbonitrile,6-[(acetyloxy)methyl]-3-amino-

- 2,4-Diamino-6-(hydroxymethyl)pteridine Hydrochloride

- Acetamide, N-[6-[(acetyloxy)methyl]-4-[2-(4-nitrophenyl)ethoxy]-2-pteridinyl]-

- pyrimidine-2,4,5,6-tetramine

2,4-Pteridinediamine-6-methanol Preparation Products

2,4-Pteridinediamine-6-methanol Literatura Relacionada

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

945-24-4 (2,4-Pteridinediamine-6-methanol) Produtos relacionados

- 2227869-15-8((1S)-1-(2,5-difluoro-4-nitrophenyl)ethan-1-ol)

- 2229049-51-6(3-3-(chloromethyl)but-3-en-1-yl-1H-indole)

- 204378-97-2(trans-2-Cyclohexyl-cyclopropyl-1-boronic Acid)

- 2034270-81-8(4-ethyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzene-1-sulfonamide)

- 443329-50-8(N-(4-ethoxyphenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1599361-28-0(methyl 2-(4-bromo-5-chlorothiophen-2-yl)-2-hydroxyacetate)

- 2639371-41-6(rac-ethyl (1R,5R,6R)-6-hydroxy-3-azabicyclo3.3.1nonane-1-carboxylate)

- 2229189-53-9({pyrazolo1,5-apyridin-3-yl}hydrazine)

- 132866-11-6(Lercanidipine hydrochloride)

- 848740-93-2(methyl 4-{(2Z)-6-(diethylcarbamoyl)oxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidenemethyl}benzoate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:945-24-4)2,4-Pteridinediamine-6-methanol

Pureza:99%

Quantidade:100g

Preço ($):323.0